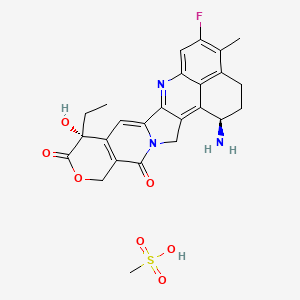![molecular formula C19H22N6O2 B12367742 N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIIB129 is a structurally distinct and brain-penetrant targeted covalent inhibitor of Bruton’s tyrosine kinase (BTK). It has shown efficacy in preclinical models of multiple sclerosis, a chronic disease characterized by inflammation-driven neuronal loss, axonal injury, and demyelination . Bruton’s tyrosine kinase is a nonreceptor tyrosine kinase involved in the regulation, migration, and functional activation of B cells and myeloid cells in the central nervous system, which are central to the pathology contributing to disease progression in multiple sclerosis patients .
準備方法
The synthesis of BIIB129 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its unique properties. The synthetic route includes the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and waste generation .
化学反応の分析
BIIB129 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control. The major products formed from these reactions are intermediates that are further processed to yield the final compound .
科学的研究の応用
BIIB129 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways.
Biology: It helps in understanding the molecular mechanisms underlying B cell and myeloid cell functions in the central nervous system.
Medicine: BIIB129 is being developed as a potential therapeutic agent for multiple sclerosis due to its ability to modulate immune responses and reduce neuroinflammation.
作用機序
BIIB129 exerts its effects by covalently binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in B cell and myeloid cell activation and migration. The molecular targets and pathways involved include the B cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
類似化合物との比較
BIIB129 is unique due to its high kinome selectivity and brain-penetrant properties. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B cell malignancies.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects compared to ibrutinib.
Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.
BIIB129 stands out due to its unprecedented binding mode and efficacy in preclinical models of multiple sclerosis .
特性
分子式 |
C19H22N6O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3 |
InChIキー |
WBFSPPPOPIJCLF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




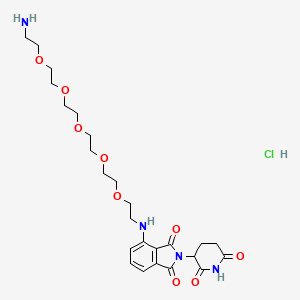
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
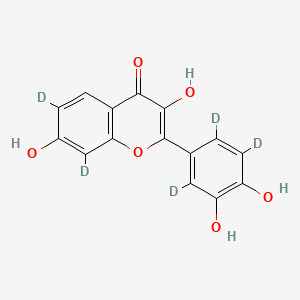
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)

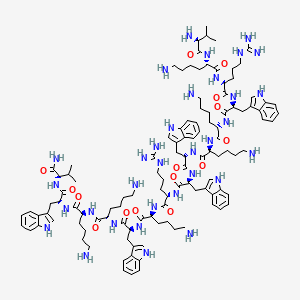

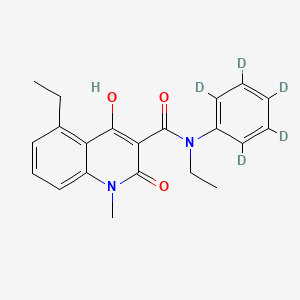
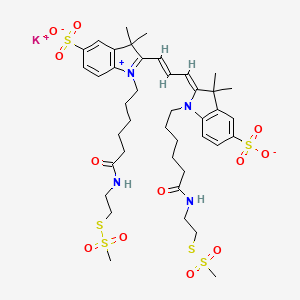
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

